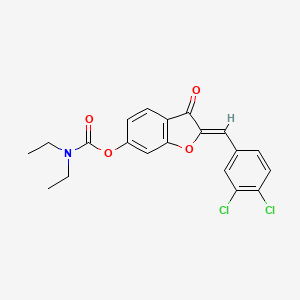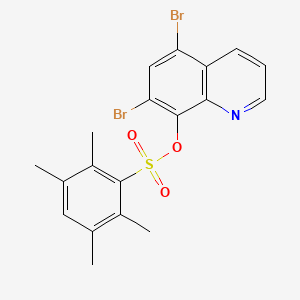![molecular formula C16H14N4OS B12206489 2-(Furan-2-yl)-5-(propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12206489.png)
2-(Furan-2-yl)-5-(propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5-(propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique fusion of furan, triazole, and quinazoline rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Construction of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Quinazoline Ring Formation: The quinazoline ring can be synthesized through condensation reactions involving appropriate amines and aldehydes.
Final Assembly: The final compound is assembled through coupling reactions, often under specific conditions like elevated temperatures or the presence of catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or quinazoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions might include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline: Lacks the propylsulfanyl group.
5-(Propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: Lacks the furan ring.
2-(Furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: Has a methylsulfanyl group instead of propylsulfanyl.
Uniqueness
The presence of both the furan and propylsulfanyl groups in 2-(Furan-2-yl)-5-(propylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-propylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H14N4OS/c1-2-10-22-16-17-12-7-4-3-6-11(12)15-18-14(19-20(15)16)13-8-5-9-21-13/h3-9H,2,10H2,1H3 |
InChI Key |
KBNJKCIIEOMLQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B12206410.png)
![5-{[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12206413.png)
![[3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine](/img/structure/B12206421.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(4-sulfamoylphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12206427.png)
![2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one](/img/structure/B12206446.png)

![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206463.png)
![4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B12206471.png)
![methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B12206473.png)
![(2Z)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12206474.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12206480.png)
![3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12206488.png)

![2-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B12206496.png)
